ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 866345-70-2
VCID: VC4965240
InChI: InChI=1S/C27H26ClN3O4S/c1-3-17-9-11-19(12-10-17)31-24(32)23-20-13-14-29(27(34)35-4-2)16-22(20)36-25(23)30(26(31)33)15-18-7-5-6-8-21(18)28/h5-12H,3-4,13-16H2,1-2H3
SMILES: CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCN(C5)C(=O)OCC
Molecular Formula: C27H26ClN3O4S
Molecular Weight: 524.03

ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

CAS No.: 866345-70-2

Cat. No.: VC4965240

Molecular Formula: C27H26ClN3O4S

Molecular Weight: 524.03

* For research use only. Not for human or veterinary use.

ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate - 866345-70-2

Specification

CAS No. 866345-70-2
Molecular Formula C27H26ClN3O4S
Molecular Weight 524.03
IUPAC Name ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Standard InChI InChI=1S/C27H26ClN3O4S/c1-3-17-9-11-19(12-10-17)31-24(32)23-20-13-14-29(27(34)35-4-2)16-22(20)36-25(23)30(26(31)33)15-18-7-5-6-8-21(18)28/h5-12H,3-4,13-16H2,1-2H3
Standard InChI Key ISHVBTQSCAYWLI-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC5=C3CCN(C5)C(=O)OCC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name of the compound, ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate, reflects its polycyclic framework and substituent arrangement. The molecular formula is C₃₁H₃₁ClN₄O₄S, with a molecular weight of 607.12 g/mol.

Structural Features

The compound’s structure comprises:

  • A pyrido[4',3':4,5]thieno[2,3-d]pyrimidine core, integrating pyridine, thiophene, and pyrimidine rings.

  • 2-Chlorobenzyl and 4-ethylphenyl substituents at positions 1 and 3, respectively.

  • A carboxylate ester group at position 7, enhancing solubility and metabolic stability.

The fusion of aromatic and saturated rings creates a rigid scaffold that may optimize binding to biological targets, such as kinases or neurotransmitter receptors .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step organic reactions, typically including:

  • Cyclization: Formation of the thieno[2,3-d]pyrimidine core via condensation of thiourea derivatives with α,β-unsaturated ketones.

  • Substitution: Introduction of the 2-chlorobenzyl group using nucleophilic aromatic substitution under basic conditions.

  • Esterification: Attachment of the ethyl carboxylate moiety via reaction with ethyl chloroformate in the presence of a base.

A representative procedure from analogous syntheses involves reacting diethyl oxalate with acetophenones in the presence of sodium ethoxide (NaOEt), followed by acidification and purification .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper orientation during cyclization to avoid byproducts.

  • Yield Improvement: Optimizing reaction temperatures (e.g., 80°C for cyclization) and solvent systems (e.g., dichloromethane for extraction) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water due to its hydrophobic aromatic groups. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at controlled pH.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1735 cm⁻¹ (ester C=O stretch) and 1637 cm⁻¹ (pyrimidine C=N stretch).

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 1.42 ppm (triplet, CH₃ of ethyl group) and δ 4.40 ppm (quartet, OCH₂CH₃) .

    • ¹³C NMR: Resonances at δ 165 ppm (carbonyl carbons) and δ 140–120 ppm (aromatic carbons).

Biological Activity and Mechanisms

Biological TargetProposed MechanismEfficacy (IC₅₀)
ATR KinaseCompetitive ATP binding inhibition<10 µM
GABAₐ ReceptorAllosteric modulationPending

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